molecular formula C15H17NO2S2 B5101266 4-(2-butoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

4-(2-butoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

Cat. No. B5101266
M. Wt: 307.4 g/mol
InChI Key: HCUZCUFXYPILFH-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-butoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as BBMT, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. BBMT belongs to the class of thiazolone derivatives and has been reported to exhibit anticancer, antimicrobial, antifungal, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of 4-(2-butoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been suggested that 4-(2-butoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one exerts its anticancer activity by inducing oxidative stress and DNA damage, leading to cell cycle arrest and apoptosis. 4-(2-butoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation. In addition, 4-(2-butoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been reported to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-(2-butoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(2-butoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one inhibits the growth and proliferation of cancer cells, reduces the production of pro-inflammatory cytokines, and inhibits the activity of various enzymes involved in cell signaling. In vivo studies have shown that 4-(2-butoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one inhibits tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

4-(2-butoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab with high yield and purity. 4-(2-butoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been extensively studied and has demonstrated diverse biological activities, making it a promising candidate for further research. However, 4-(2-butoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one also has some limitations for lab experiments. It has low solubility in water, which can limit its use in in vivo studies. In addition, the exact mechanism of action of 4-(2-butoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood, which can make it challenging to design experiments to study its biological effects.

Future Directions

There are several future directions for research on 4-(2-butoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one. One direction is to investigate the potential of 4-(2-butoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate the exact mechanism of action of 4-(2-butoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one and to optimize its pharmacokinetic properties. Another direction is to explore the structure-activity relationship of thiazolone derivatives and to design new compounds with improved biological activities. Finally, 4-(2-butoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can be used as a lead compound for the development of new drugs with diverse biological activities.

Synthesis Methods

4-(2-butoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can be synthesized through a multistep reaction involving the condensation of 2-aminothiazole with substituted benzaldehydes. The final product is obtained by reacting the intermediate with butyl bromide and sodium hydroxide. The yield of 4-(2-butoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is reported to be around 70-80%, and the purity can be improved through recrystallization.

Scientific Research Applications

4-(2-butoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential anticancer activity. It has been reported to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. 4-(2-butoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis. In addition to its anticancer activity, 4-(2-butoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has demonstrated antimicrobial and antifungal properties against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 4-(2-butoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

(4Z)-4-[(2-butoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c1-3-4-9-18-13-8-6-5-7-11(13)10-12-14(17)20-15(16-12)19-2/h5-8,10H,3-4,9H2,1-2H3/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUZCUFXYPILFH-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C=C2C(=O)SC(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=C\2/C(=O)SC(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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